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Compound of Interest

Compound Name: Diethyl allylmalonate

Cat. No.: B1584534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl
allylmalonate, a key intermediate in organic synthesis. The document focuses on Nuclear

Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a

structured format, detailing experimental protocols, and visualizing structural relationships

through diagrams.

Spectroscopic Data
The following sections summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data

for diethyl allylmalonate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of diethyl allylmalonate exhibits characteristic signals corresponding to

the different proton environments in the molecule. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
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Assignment
Chemical Shift

(δ ppm)
Multiplicity Integration

Coupling

Constant (J Hz)

-CH=CH₂ ~5.77 m 1H
Not explicitly

available

-CH=CH₂ (cis) ~5.10 d 1H
Not explicitly

available

-CH=CH₂ (trans) ~5.04 d 1H
Not explicitly

available

-O-CH₂-CH₃ ~4.19 q 4H
Not explicitly

available

-CH(CO)₂ ~3.41 t 1H
Not explicitly

available

-CH₂-CH=CH₂ ~2.64 t 2H
Not explicitly

available

-O-CH₂-CH₃ ~1.27 t 6H
Not explicitly

available

Note: The exact coupling constants were not available in the searched literature. Multiplicity is

denoted as m = multiplet, d = doublet, q = quartet, t = triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data with full assignments for the ¹³C NMR spectrum of diethyl
allylmalonate is not readily available in the public domain, the expected chemical shifts can be

predicted based on the functional groups present in the molecule.
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Assignment Expected Chemical Shift (δ ppm)

C=O (Ester) 165 - 175

-CH=CH₂ 130 - 140

-CH=CH₂ 115 - 125

-O-CH₂-CH₃ 60 - 70

-CH(CO)₂ 50 - 60

-CH₂-CH=CH₂ 30 - 40

-O-CH₂-CH₃ 10 - 20

Infrared (IR) Spectroscopy
The IR spectrum of diethyl allylmalonate is characterized by absorption bands corresponding

to the vibrational frequencies of its functional groups. While a complete peak list is not

available, the expected characteristic absorption bands are as follows:

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibrational Mode

C=O (Ester) 1750 - 1735 Stretch

C=C (Alkene) 1680 - 1640 Stretch

=C-H (Alkene) 3100 - 3000 Stretch

C-H (sp³) 3000 - 2850 Stretch

C-O (Ester) 1300 - 1000 Stretch

Experimental Protocols
The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like

diethyl allylmalonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

High-field NMR spectrometer (e.g., 300 MHz or higher)

5 mm NMR tubes

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

Diethyl allylmalonate sample

Pipettes

Procedure:

Sample Preparation: Dissolve approximately 5-20 mg of diethyl allylmalonate in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

Spectrometer Setup:

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler

or manual insertion port.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining

sharp spectral lines.

¹H NMR Acquisition:

Set the appropriate spectral width and acquisition time.

A standard pulse sequence is used, and typically 8 to 16 scans are acquired for a good

signal-to-noise ratio.

A relaxation delay of 1-2 seconds is commonly used between scans.

¹³C NMR Acquisition:
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Tune the probe to the ¹³C frequency.

A proton-decoupled pulse sequence is typically used to simplify the spectrum and

enhance the signal-to-noise ratio.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and

a longer relaxation delay may be required.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in diethyl allylmalonate.

Materials:

Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

Diethyl allylmalonate sample

Pasteur pipette

Procedure (Neat Liquid/Thin Film Method):

Sample Preparation: Place one or two drops of the neat diethyl allylmalonate liquid onto

the surface of a clean, dry salt plate.
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Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates.

Spectrum Acquisition:

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer to account for atmospheric and

instrumental contributions.

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum

to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule using standard IR correlation tables.

Visualizations
The following diagrams illustrate the structural correlations of the spectroscopic data.

Diethyl Allylmalonate Structure and ¹H NMR Correlations

Molecular Structure

¹H NMR Signals (ppm)

~5.0-5.8

Vinyl Protons (-CH=CH₂)

~4.19

Methylene Protons (-O-CH₂-CH₃)

~3.41

Methine Proton (-CH(CO)₂)

~2.64

Allylic Protons (-CH₂-CH=CH₂)

~1.27

Methyl Protons (-O-CH₂-CH₃)
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Caption: Correlation of diethyl allylmalonate's structure with its ¹H NMR signals.

Experimental Workflow: NMR Spectroscopy

Sample Preparation
(Dissolve in CDCl₃)

Spectrometer Setup
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Data Processing
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Caption: General workflow for acquiring and processing NMR spectra.
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Experimental Workflow: FT-IR Spectroscopy

Sample Preparation
(Neat Liquid Film)

Background Spectrum
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Caption: General workflow for acquiring and processing FT-IR spectra.

To cite this document: BenchChem. [Spectroscopic Analysis of Diethyl Allylmalonate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584534#spectroscopic-data-of-diethyl-
allylmalonate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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